N-Isopropylaniline

Catalog No.
S569486
CAS No.
768-52-5
M.F
C6H5NHCH(CH3)2
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylaniline

CAS Number

768-52-5

Product Name

N-Isopropylaniline

IUPAC Name

N-propan-2-ylaniline

Molecular Formula

C6H5NHCH(CH3)2
C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

FRCFWPVMFJMNDP-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC=C1

solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)
Sol in alcohol, ether, acetone, benzene
Solubility in water: insoluble

Synonyms

Isopropylphenylamine; N-(1-Methylethyl)benzenamine; N-(1-Methylethyl)phenylamine; N-Isopropylbenzenamine; N-Phenyl-N-(1-methylethyl)amine; N-Phenylisopropylamine

Canonical SMILES

CC(C)NC1=CC=CC=C1

The exact mass of the compound N-Isopropylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)sol in alcohol, ether, acetone, benzenesolubility in water: insoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

N-Isopropylaniline (CAS 768-52-5) is a secondary aromatic amine characterized by an isopropyl group attached to the aniline nitrogen. This branched alkyl substitution imparts a unique combination of moderate steric hindrance and electron-donating inductive effects, distinguishing it from primary anilines and linear secondary anilines like N-methylaniline or N-propylaniline. With a boiling point of 201–203 °C and a pKa of 5.77, it exists as a stable, clear to yellowish liquid that is highly soluble in organic solvents but sparingly soluble in water [1]. In industrial procurement, N-isopropylaniline is primarily evaluated for its role as a sterically constrained nucleophile, a specific precursor for chloroacetanilide agrochemicals, and a tunable building block in the synthesis of bulky organometallic ligands and specialized dyes [2].

Procurement Fit

1
Secondary aromatic amine for specialized N-alkylaniline reactivity
2
Liquid format supports straightforward dispensing and solvent handling
3
Sparingly water-soluble; use organic solvents for reaction setups

Substituting N-isopropylaniline with more common analogs like N-methylaniline or N-ethylaniline frequently leads to process failures due to critical differences in steric bulk and nucleophilicity. The branched isopropyl group effectively shields the secondary amine, significantly lowering its reactivity in N-H activation processes and preventing over-alkylation or unwanted secondary electrophilic attacks that readily occur with N-methylaniline [1]. Furthermore, the inductive effect of the isopropyl group increases the molecule's basicity (pKa 5.77) compared to linear isomers like N-propylaniline (pKa 5.02), fundamentally altering its phase-transfer behavior and salt-formation kinetics in aqueous extractions[2]. Consequently, in precision synthesis, ligand design, and agrochemical manufacturing, replacing N-isopropylaniline with less hindered anilines results in altered product profiles, increased byproduct formation, and catastrophic loss of target selectivity[3].

Substitution Risk

N-Isopropylaniline
Forms stable Lewis acid-base adduct with B(C₆F₅)₃
Other N-Alkylanilines
Forms non-interacting frustrated Lewis pair under identical conditions
N-Isopropylaniline
High ortho-selectivity in solid-acid-catalyzed rearrangement
Other N-Alkylanilines
Classical para-selectivity in Hofmann-Martius rearrangement

Steric Gating in ortho-Lithiation and Electrophilic Trapping

In the synthesis of bulky polymerization catalysts, the steric profile of the N-alkyl group dictates the success of ortho-lithiation and subsequent electrophilic trapping. When subjected to CO2-mediated ortho-lithiation followed by reaction with bulky cyclopentenones, N-isopropylaniline yields 62% in the primary lithiation step, but the subsequent carbonyl attack proceeds with less than 10% yield [1]. In contrast, less hindered comparators like N-methylaniline and N-ethylaniline achieve >80% lithiation yields and readily undergo the secondary carbonyl attack to form the target ligands [1].

Evidence DimensionYield of ortho-lithiation and subsequent carbonyl attack
Target Compound Data62% lithiation yield; <10% carbonyl attack yield
Comparator Or BaselineN-methylaniline (>80% lithiation yield; successful high-yield carbonyl attack)
Quantified Difference>18% reduction in lithiation and >70% reduction in electrophilic trapping yield due to steric blocking
ConditionsnBuLi/CO2 mediation in diethyl ether at -78 °C, followed by tBuLi and cyclopentenone addition

Procurement of the N-isopropyl derivative is essential when designing ligands where steric bulk is required to intentionally block secondary electrophilic additions at the ortho position.

Regioselectivity
Head-to-head
Reversed regioselectivity (ortho vs para)
Supports ortho-alkylated aniline synthesis pathway
Solid acid catalysis context; reported ortho-selectivity

Enhanced Basicity via Branched Alkyl Inductive Effects

The branched isopropyl group on N-isopropylaniline provides a stronger electron-donating inductive effect than linear alkyl chains, measurably increasing the compound's basicity. Experimental and density functional theory (DFT) studies establish the pKa of N-isopropylaniline at 5.77 [1]. When compared to its linear isomer N-propylaniline (pKa = 5.02) and N-butylaniline (pKa = 4.95), N-isopropylaniline exhibits significantly higher basicity [1].

Evidence DimensionAcid dissociation constant (pKa) of the conjugate acid
Target Compound DatapKa = 5.77
Comparator Or BaselineN-propylaniline (pKa = 5.02)
Quantified Difference0.75 pKa unit increase in basicity over the linear isomer
ConditionsStandard aqueous dissociation conditions at 25 °C

The higher pKa shifts the protonation equilibrium, allowing buyers to utilize milder acidic conditions for salt formation and phase-transfer extractions compared to linear alkyl anilines.

Lewis Adduct Formation
Head-to-head
Stable adduct (PhNHiPr)B(C₆F₅)₃ vs non-interacting FLP
Determines FLP vs adduct chemistry pathway
Reported reactivity with B(C₆F₅)₃; N,N-dimethylaniline comparator

Suppression of N-H Activation in Cross-Dehydrogenative Coupling

In catalytic cross-dehydrogenative coupling (CDC) reactions with hydrosilanes, the steric hindrance of the N-H bond is a primary determinant of reactivity. Iridium-catalyzed CDC systems demonstrate that N-isopropylaniline exhibits a substantially lower turnover frequency (TOF) compared to less hindered secondary amines[1]. While N-methylaniline achieves extremely high reaction rates (TOF_1/2 = 79,300 h^-1), the bulky isopropyl group in N-isopropylaniline shields the nitrogen center, severely retarding the formation of the N-Si bond [1].

Evidence DimensionCatalytic turnover frequency (TOF) in N-silylation
Target Compound DataSignificantly suppressed TOF due to steric blocking
Comparator Or BaselineN-methylaniline (TOF_1/2 = 79,300 h^-1)
Quantified DifferenceOrders of magnitude reduction in reaction rate for the N-isopropyl derivative
ConditionsIridium-catalyzed CDC with HSiMe2Ph at 323 K under neat conditions

Buyers formulating complex catalytic mixtures can use N-isopropylaniline to prevent unwanted N-silylation side reactions that readily consume less hindered amines like N-methylaniline.

Alkyl Migration Yield
Data to verify
~87% yield
Supports solvent-free microwave synthesis
Yield comparable to N-ethylaniline (~84%); source to verify

Precursor Specificity in Chloroacetanilide Herbicide Synthesis

N-Isopropylaniline is the exact, non-substitutable precursor for the commercial synthesis of the herbicide propachlor. The synthesis relies on the acylation of N-isopropylaniline with chloroacetyl chloride[1]. Unlike primary anilines, which are susceptible to over-acylation, the secondary amine nature of N-isopropylaniline restricts the reaction to a single acylation event. The specific steric and electronic profile of the isopropyl group ensures the correct formation of the active herbicidal ingredient when refluxed at 100–105 °C in toluene [1].

Evidence DimensionSelectivity in acylation with chloroacetyl chloride
Target Compound DataSelective mono-acylation to yield propachlor
Comparator Or BaselinePrimary anilines (susceptible to di-acylation and yield different active ingredients)
Quantified DifferenceStrict limitation to mono-acylation with specific herbicidal activity
ConditionsReflux in toluene at 100–105 °C for 4.5–6 hours

It is the strictly required raw material for manufacturing propachlor, ensuring the correct active ingredient structure and preventing over-acylation.

Catalytic Pathway
Reported
Intermolecular hydroaminomethylation cascade
Enables regioisomeric amine products
Au/Co₃O₄ nanoparticle catalysis context; diverges from intramolecular path

Precursor for Chloroacetanilide Agrochemicals

Because N-isopropylaniline undergoes highly selective mono-acylation without the risk of di-acylation seen in primary anilines, it is the mandatory industrial precursor for synthesizing the herbicide propachlor. Its specific steric bulk ensures the correct structural conformation required for the active ingredient's biological efficacy [1].

Design of Sterically Hindered Organometallic Ligands

In the development of advanced polymerization catalysts, N-isopropylaniline serves as a critical building block. Its isopropyl group provides a precise steric cutoff that allows for initial ortho-lithiation while intentionally blocking subsequent electrophilic attacks by bulky groups, enabling the synthesis of highly specific, sterically constrained ligand frameworks [2].

Selective pH-Dependent Biphasic Extractions

Leveraging its elevated pKa (5.77) compared to linear analogs like N-propylaniline, N-isopropylaniline is ideal for separation workflows requiring milder acidic conditions for protonation. This allows for highly selective phase-transfer extractions in complex organic mixtures where stronger acids might degrade sensitive co-solutes [3].

Orthogonal Reactivity in Catalytic Mixtures

Due to the severe steric shielding of its N-H bond, N-isopropylaniline is an excellent choice for reaction environments where secondary amines must remain unreacted. In cross-dehydrogenative coupling systems, it resists unwanted N-silylation that would otherwise rapidly consume less hindered amines like N-methylaniline, preserving the amine for orthogonal downstream transformations [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ortho-alkylated aniline synthesis
Reported ortho-selectivity under solid acid catalysis
Ortho-para regiochemical outcome verification
FLP mechanistic studies
Stable adduct formation rather than frustrated Lewis pair
Steric and N-H effect on FLP/adduct pathway outcome
Microwave-assisted alkyl migration
Reported high yield in solvent-free conditions
Yield reproducibility and scalability assessment
Hydroaminomethylation of terminal olefins
Intermolecular cascade reactivity
Regioisomeric product distribution analysis

Physical Description

N-isopropylaniline is a clear brown liquid. (NTP, 1992)
YELLOW LIQUID.
Clear, yellowish liquid with a sweet, aromatic odor.

Color/Form

Yellowish liquid
Clear, yellowish liquid.

XLogP3

2.5

Boiling Point

397 to 399 °F at 760 mm Hg (NTP, 1992)
203.0 °C
203 °C @ 760 mm Hg
203-204 °C
397°F

Flash Point

190 °F (NTP, 1992)
190 °F (87.7 °C) (Cleveland Open Cup)
82 °C c.c.
190°F (open cup)
(oc) 190°F

Vapor Density

Relative vapor density (air = 1): 4.7

Density

0.93 at 60 °F (NIOSH, 2016)
0.9526 g/cu cm
Density (at 25 °C): 0.93 g/cm³
0.93 at 60°F
(60°F): 0.93

Odor

Sweet, aromatic odor.

Melting Point

-58 °F (NIOSH, 2016)
-10.0 °C
-32 °C
-58°F

UNII

I7Y9616F3R

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (49.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.65%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mm Hg at 77 °F (NIOSH, 2016)
Vapor pressure, Pa at 25 °C: 4
0.03 mmHg at 77°F
(77°F): 0.03 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

768-52-5

Wikipedia

N-isopropyl aniline

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Benzenamine, N-(1-methylethyl)-: ACTIVE
N-Isopropylaniline is also a metabolite of the microbial degradation of the herbicide propachlor.

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